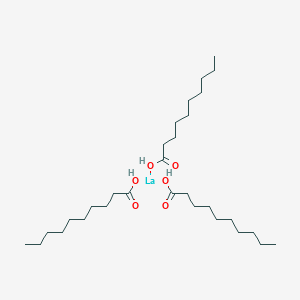
2,2,3,4,6,6-Hexamethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,4,6,6-Hexamethylheptane is a branched alkane with the molecular formula C13H28. It is a hydrocarbon belonging to the class of alkanes, which are saturated hydrocarbons containing single bonds between carbon atoms. This compound is characterized by its highly branched structure, which influences its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,4,6,6-Hexamethylheptane typically involves the alkylation of smaller hydrocarbons. One common method is the Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and anhydrous environment to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes using similar principles as the laboratory synthesis. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced catalyst systems to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,4,6,6-Hexamethylheptane undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions typically use oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction conditions include heating and maintaining an acidic environment.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon (Pd/C) under high pressure and temperature.
Substitution: Substitution reactions often use halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of UV light or heat.
Major Products Formed:
Oxidation: The major products include alcohols, ketones, and carboxylic acids, depending on the extent of oxidation.
Reduction: The primary product is the fully hydrogenated alkane.
Substitution: The major products are halogenated derivatives of the original compound.
Scientific Research Applications
2,2,3,4,6,6-Hexamethylheptane has various applications in scientific research, including:
Chemistry: It serves as a reference compound in the study of reaction mechanisms and kinetics.
Biology: It is used in the synthesis of biologically active molecules and as a solvent in biochemical assays.
Medicine: It can be a precursor in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: It is utilized in the production of lubricants, additives, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2,3,4,6,6-Hexamethylheptane exerts its effects depends on the specific application. For example, in oxidation reactions, the mechanism involves the transfer of electrons from the hydrocarbon to the oxidizing agent, resulting in the formation of various oxygen-containing functional groups. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
Comparison with Similar Compounds
2,2,3,4,6,6-Hexamethylheptane is similar to other branched alkanes such as 2,2,4,4,6,6-Hexamethylheptane and 2,2,3,3,4,4-Hexamethylheptane. These compounds share the same molecular formula (C13H28) but differ in the arrangement of their carbon atoms, leading to variations in their physical and chemical properties. The uniqueness of this compound lies in its specific branching pattern, which influences its reactivity and stability.
Properties
CAS No. |
62108-32-1 |
|---|---|
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
2,2,3,4,6,6-hexamethylheptane |
InChI |
InChI=1S/C13H28/c1-10(9-12(3,4)5)11(2)13(6,7)8/h10-11H,9H2,1-8H3 |
InChI Key |
UOQQMBRMFRZOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)C(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



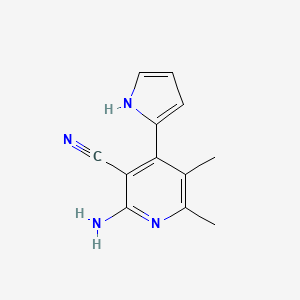
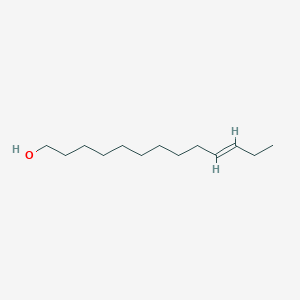
![1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B15349797.png)
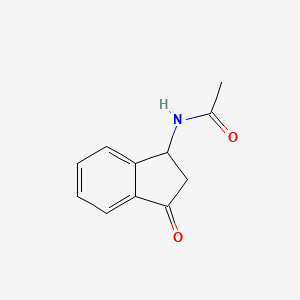
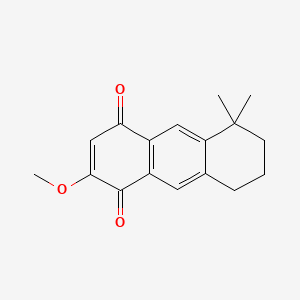
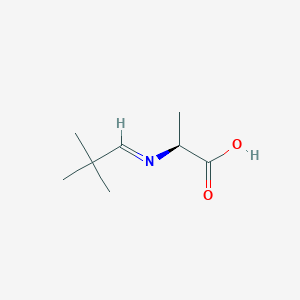

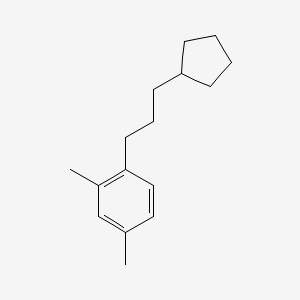

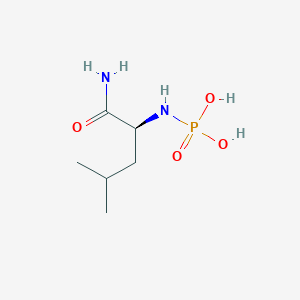
![N-[2-(Nitroso-phenyl-amino)ethyl]-N-phenyl-nitrous amide](/img/structure/B15349838.png)

